molecular formula C15H10N2O4 B087168 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid CAS No. 14182-37-7

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B087168
CAS No.: 14182-37-7
M. Wt: 282.25 g/mol
InChI Key: BMZNTPXQZKYUKD-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents. Scientific research has identified the indole-2-carboxylic acid moiety as a promising core structure for the inhibition of HIV-1 integrase, a critical enzyme in the viral life cycle that integrates viral DNA into the host genome . Studies have demonstrated that this compound's structure allows it to chelate the two magnesium ions within the enzyme's active site, while the aromatic systems facilitate stacking interactions with viral DNA, effectively disrupting the strand transfer process essential for viral replication . Through targeted structural optimizations, derivatives of this compound have been synthesized to enhance interactions with a hydrophobic cavity near the enzyme's active site and to improve π-π stacking with viral DNA, leading to the development of analogs with markedly improved inhibitory activity . This makes this compound a valuable building block for researchers designing and synthesizing next-generation integrase strand transfer inhibitors (INSTIs) to combat drug-resistant HIV strains .

Properties

IUPAC Name

5-nitro-3-phenyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNTPXQZKYUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351459
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14182-37-7
Record name 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Formation

Reactants :

  • p-Nitrophenylhydrazine hydrochloride and ethyl phenylpyruvate are condensed in a 1:1.1 molar ratio.

  • Solvent system : Aqueous ethanol (1:1.5–2.5 g/mL ethanol-to-water ratio) at 20–60°C for 20–60 minutes.

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. The nitro group at the para position directs regioselectivity during subsequent cyclization.

Cyclization and Hydrolysis

Conditions :

  • Catalyst : Polyphosphoric acid (PPA) in toluene (1:6–9 g/mL substrate-to-solvent ratio).

  • Temperature : 85–115°C for 20–60 minutes, leveraging exothermic reaction heat to drive cyclization.

  • Hydrolysis : The ethyl ester intermediate is saponified using potassium hydroxide (1:2.5–4.5 g/mL KOH-to-water), followed by acidification with HCl to pH 1.

Outcomes :

  • Yield : 65–71% for cyclization, with an overall yield of 57–70% after hydrolysis.

  • Purity : >98% by HPLC.

Table 1. Fischer Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
PPA Concentration6–9 g/g substrateMaximizes cyclization efficiency
Cyclization Time30–40 minBalances completion vs. degradation
Hydrolysis pH1.0Precipitates product quantitatively

Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction offers an alternative route, particularly for introducing nitro and carboxylic acid groups regioselectively.

Diazonium Salt Formation

Reactants :

  • p-Nitroaniline is diazotized using NaNO₂/HCl at 0–5°C.

Coupling with β-Ketoester

Conditions :

  • β-Ketoester : Ethyl benzoylacetate (to introduce the phenyl group at position 3).

  • Solvent : Aqueous ethanol, 25–30°C for 2–4 hours.

Mechanism :
The diazonium salt couples with the β-ketoester, forming a hydrazone that undergoes cyclization under acidic conditions.

Challenges :

  • Cost : Benzoylacetate derivatives are expensive compared to pyruvate esters.

  • Yield : Literature reports 45–50% yield due to competing side reactions.

Alternative Synthetic Routes

Claisen-Schmidt Condensation Followed by Cyclization

Reactants :

  • Chalcone intermediates synthesized from nitrobenzaldehyde and phenylacetone.

Conditions :

  • Cyclization : Polyphosphoric acid or ZnCl₂ at 100–120°C.

Outcomes :

  • Yield : 60–65%, with lower regioselectivity for the nitro group.

Post-Functionalization via Suzuki Coupling

Strategy :

  • Introduce phenyl at position 3 via Suzuki-Miyaura coupling on a 3-bromoindole precursor.

Limitations :

  • Requires synthesis of brominated indole intermediates, adding 2–3 steps.

  • Overall yield drops to 40–45%.

Comparative Analysis of Methods

Table 2. Method Comparison

MethodYield (%)Cost (Relative)ScalabilityRegioselectivity
Fischer Synthesis70LowHighExcellent
Japp-Klingemann50HighModerateModerate
Claisen-Schmidt65ModerateModeratePoor
Suzuki Coupling45HighLowExcellent

Key Findings :

  • The Fischer method outperforms others in yield and cost, making it industrially preferred.

  • Suzuki coupling offers precise regiocontrol but is hampered by multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-rich nature of the indole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.

    Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products

    Amino Derivatives: Reduction of the nitro group yields 5-amino-3-phenyl-1H-indole-2-carboxylic acid.

    Halogenated Derivatives: Electrophilic halogenation can produce compounds like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Research

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid has been identified as a lead compound in the development of new drugs targeting various diseases, including:

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit promising antiproliferative activities against multiple cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cell growth with GI50 values in the nanomolar range (e.g., 37 nM against cancer cell lines) .

CompoundGI50 (nM)Cancer Cell Lines Tested
Va37A-549, MCF7, HCT116
Ve44A-549, MCF7, HCT116
Vf48A-549, MCF7, HCT116

Antiviral Activity

Indole derivatives have been explored for their antiviral properties, particularly against HIV and SARS-CoV-2. Studies have shown that modifications to the indole structure can enhance its potency as an integrase inhibitor, crucial for HIV treatment . The compound's mechanism involves chelation with Mg²⁺ ions within the active site of integrase.

Chemical Biology

The compound serves as a valuable tool in chemical biology for investigating enzyme functions and receptor interactions. It can be used to probe biochemical pathways and understand the molecular mechanisms underlying various biological processes.

Antimicrobial Research

This compound has also been studied for its antimicrobial properties. Indole derivatives have shown potential against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Research

The anti-inflammatory potential of indole derivatives is another area of exploration. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in preclinical models .

Other Biological Activities

This compound has been investigated for various other biological activities, including:

  • Antidiabetic Effects : Indole derivatives have shown promise in managing diabetes through multiple mechanisms.
  • Antimalarial Activity : Some studies suggest potential effectiveness against malaria parasites.
  • Antihistaminic Properties : Research indicates possible applications in treating allergic reactions.

Case Studies

Several case studies highlight the diverse applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the caspase activation induced by various indole derivatives, including this compound. Results showed that certain compounds significantly increased caspase levels in cancer cells, indicating their potential as apoptotic inducers .

Case Study 2: Antiviral Mechanism

Research on HIV integrase inhibitors demonstrated that modifications to the indole structure enhanced binding affinity and inhibitory activity against viral replication processes .

Mechanism of Action

The mechanism of action of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key differences between 5-nitro-3-phenyl-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes References
This compound C15H10N2O4 298.26 Nitro (C5), Phenyl (C3) Not reported Nimetazepam precursor
5-Nitro-1H-indole-2-carboxylic acid (CAS 16730-20-4) C9H6N2O4 206.16 Nitro (C5) Not reported Intermediate in organic synthesis
Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9) C11H10N2O4 234.21 Nitro (C7), Ethyl ester Not reported Synthetic intermediate
Indole-5-carboxylic acid C9H7NO2 161.15 Carboxylic acid (C5) 208–210 Reagent in chemical research
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C20H20N2O2 320.39 Cyclopentylamino (C7), Phenyl (C2) Not reported Research compound
Key Observations:

Substituent Impact on Molecular Weight :

  • The phenyl group in this compound increases its molecular weight (~298 g/mol) compared to simpler analogues like 5-nitro-1H-indole-2-carboxylic acid (~206 g/mol).
  • Ester derivatives (e.g., ethyl 7-nitro-1H-indole-2-carboxylate) exhibit lower molecular weights due to the replacement of the carboxylic acid with an ethyl ester group.

Phenyl substituents (e.g., at C3 in the target compound) introduce steric hindrance and π-π stacking capabilities, which may influence binding in pharmacological contexts.

Thermal Stability :

  • Indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) suggest that nitro and phenyl substituents likely elevate melting points, though exact data for the target compound is unavailable.

Pharmacological Relevance

  • The phenyl and nitro substituents in this compound align with structural motifs seen in CNS-active drugs. For example, N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (from ) shares a similar indole-carboxamide backbone but incorporates a fluorine atom, which enhances metabolic stability .
  • In contrast, 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid demonstrates how amino substituents (e.g., cyclopentylamino) can modulate solubility and receptor affinity.

Biological Activity

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (CAS No. 14182-37-7) is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₄
Molecular Weight282.25 g/mol
Melting Point290 °C
Purity≥ 97%
CAS Number14182-37-7

The compound features a nitro group at the 5-position and a carboxylic acid group at the 2-position of the indole structure, which contributes to its unique reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Antiviral Properties:
The compound has demonstrated antiviral activity against several viruses. It is believed to inhibit viral replication through interference with viral entry into host cells or by disrupting viral assembly.

3. Anticancer Potential:
this compound has been studied for its anticancer effects, particularly against breast cancer and leukemia cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic processes, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Binding: It may bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
5-Nitroindole ModerateLow
7-Nitroindole LowModerate
5-Nitro-3-(4-methylphenyl)-1H-indole HighHigh

The presence of the nitro group at the specific position on the indole ring significantly influences both its chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-3-phenyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving indole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with nitro-substituted phenyl groups under reflux conditions in acetic acid (AcOH) with catalytic sodium acetate . Optimization includes monitoring reaction time (3–5 hours) and temperature (reflux at ~110°C). Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology : Key properties include:

  • LogP : Calculated using software like ChemDraw or experimentally via shake-flask method (reported LogP ~1.6 for analogous indole-carboxylic acids) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (>300°C observed in similar nitro-indole derivatives) .
  • Spectroscopic data : FT-IR for nitro (1520–1350 cm<sup>-1</sup>) and carboxylic acid (1700–1680 cm<sup>-1</sup>) groups; UV-Vis for π→π* transitions (λmax ~270–290 nm) .

Q. What standard assays are used to evaluate its preliminary biological activity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution (MIC against Gram+/Gram- bacteria and fungi) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) using ATP/NADH depletion metrics .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

  • Methodology :

  • SAR studies : Introduce substituents at the phenyl or nitro group (e.g., halogenation, methoxy) and assess activity changes. Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2 .
  • QSAR modeling : Utilize descriptors (e.g., topological polar surface area, PSA ~90 Ų) to correlate structure with permeability or toxicity .

Q. What strategies resolve contradictions in reported reactivity or stability data?

  • Methodology :

  • Controlled stability studies : Store the compound under varying conditions (light, humidity) and analyze degradation via HPLC. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled buffers .
  • Reaction reproducibility : Validate synthetic protocols by comparing solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for nitro reduction) .

Q. How can researchers identify and quantify byproducts during synthesis?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., de-nitrated or decarboxylated derivatives) with a C18 column and 0.1% formic acid mobile phase .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures of intermediates .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Methodology :

  • Rodent studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS. Monitor liver/kidney function markers (ALT, creatinine) .
  • Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF .

Key Considerations for Researchers

  • Safety : Use NIOSH-approved respirators (P95) and gloves (nitrile) during handling due to potential irritancy .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Reactant of Route 2
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5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

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